molecular formula C12H11N3O2S B2518112 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899941-13-0

1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2518112
CAS No.: 899941-13-0
M. Wt: 261.3
InChI Key: DJOZFFBJNKAZRZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core with a prop-2-yn-1-ylthio substituent, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Prop-2-yn-1-ylthio Group: The prop-2-yn-1-ylthio group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a thiol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Propargyl bromide, thiol derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the prop-2-yn-1-ylthio position.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, resulting in the death of cancer cells or microbes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituent groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the prop-2-yn-1-ylthio group enhances its ability to interact with various molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-dimethyl-5-prop-2-ynylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h1,5-6H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOZFFBJNKAZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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